molecular formula C39H56O4 B180429 3-O-(E)-p-Coumaroylbetulin CAS No. 144424-80-6

3-O-(E)-p-Coumaroylbetulin

Cat. No. B180429
M. Wt: 588.9 g/mol
InChI Key: FKTQBZHKUPHHSC-LNVBJZNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-(E)-p-Coumaroylbetulin (3-O-CBE) is a natural compound found in the bark of birch trees. It is a phenolic compound belonging to the class of lignans and has been studied extensively in recent years. 3-O-CBE has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. In addition, 3-O-CBE has been studied for its potential to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates.

Scientific Research Applications

  • Anti-HIV Activity : 3-O-(E)-p-Coumaroylbetulin, among other betulinic acid derivatives, has demonstrated moderate anti-HIV activity. This finding suggests potential use in HIV treatment or prevention (Nguyen et al., 2004).

  • DNA Topoisomerase II Inhibition : This compound is found to inhibit DNA Topoisomerase II, an enzyme targeted for anticancer drug development. Its ability to inhibit Topo II activities indicates its potential as a cancer therapeutic agent (Wada & Tanaka, 2005).

  • Cytotoxic Properties : Research has identified 3-O-(E)-p-Coumaroylbetulin as having cytotoxic effects against several human cancer cell lines, suggesting its potential in cancer treatment (Hwang et al., 2003).

  • Breast Cancer Stem Cell Inhibition : This compound is also identified as an inhibitor of breast cancer stem cell formation, suggesting its utility in breast cancer therapy. It disrupts c-Myc protein, a CSC survival factor (Choi et al., 2018).

  • Moderate Cytotoxicity : Lupane triterpene coumaroyl esters, including 3-O-(E)-p-Coumaroylbetulin, have shown moderate cytotoxicity against human cancer cell lines, which is significant for cancer research (Du et al., 2009).

  • Anticancer Activity in Breast Cancer Cells : 3-O-(E)-p-Coumaroylbetulin has been found to possess anticancer activity in breast cancer cells and mammosphere. It acts by inducing cell cycle arrest, apoptosis, and inhibiting the Notch signaling pathway (Kushwaha et al., 2020).

  • Antitumor-Promoting Activity : This compound was isolated from Chaenomeles sinensis KOEHNE and showed antitumor-promoting activity in JB6 mouse epidermal cells (Gao et al., 2003).

properties

IUPAC Name

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H56O4/c1-25(2)28-16-21-39(24-40)23-22-37(6)29(34(28)39)13-14-31-36(5)19-18-32(35(3,4)30(36)17-20-38(31,37)7)43-33(42)15-10-26-8-11-27(41)12-9-26/h8-12,15,28-32,34,40-41H,1,13-14,16-24H2,2-7H3/b15-10+/t28-,29+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTQBZHKUPHHSC-LNVBJZNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-(E)-p-Coumaroylbetulin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Gao, L Wu, M Kuroyanagi, K Harada… - Chemical and …, 2003 - jstage.jst.go.jp
O-(E)-p-coumaroylbetulin (6), 3-O-(E)-caffeoylbetulin (7), 3-O-(Z)-p-coumaroylbetulin (8), 3-O-(E)-caffeoyllu-peol (9), alphitolic acid (10), sorbikortal II (11), tormentic acid (12), euscaphic …
Number of citations: 108 www.jstage.jst.go.jp
G Huiyuan, W Lijun, K Masanori, H Kazunori… - CHEMICAL & …, 2003 - cir.nii.ac.jp
Primary screening of antitumor-promoting activity using soft agar colony assays with JB6 cells was employed to isolate 22 compounds from Chaenomeles sinensis KOEHNE. These …
Number of citations: 1 cir.nii.ac.jp
YS Choi, HS Han, YJ Lee - The Korea Journal of Herbology, 2010 - koreascience.kr
Objectives: This study was conducted to compare Chaenomelis Sinensis Fructus with Chaenomelis Lagenariae Fructus, and to examine Fructus chaenomelis having an influence on …
Number of citations: 5 koreascience.kr
TK Lim, TK Lim - Edible Medicinal And Non-Medicinal Plants: Volume 4 …, 2012 - Springer
Pseudocydonia sinensis | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Edible Medicinal And Non-…
Number of citations: 1 link.springer.com
이영종, 최영성, 한효상 - 대한본초학회지(본초분과학회지), 2010 - papersearch.net
Objectives: This study was conducted to compare Chaenomelis Sinensis Fructus with Chaenomelis Lagenariae Fructus, and to examine Fructus chaenomelis having an influence on …
Number of citations: 5 papersearch.net

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